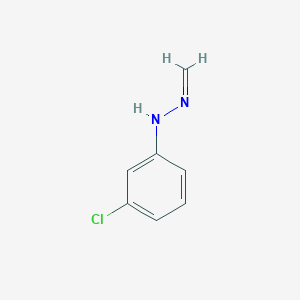
Carbonyl 3-chlorophenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonyl 3-chlorophenylhydrazone, also known as this compound, is a useful research compound. Its molecular formula is C7H7ClN2 and its molecular weight is 154.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Hydrazones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Uncoupling Agent in Mitochondrial Studies
CCCP is extensively used in research to study mitochondrial function and bioenergetics. By uncoupling oxidative phosphorylation, it allows researchers to investigate the effects of altered ATP production on various cellular processes. For instance, it has been shown to enhance mitochondrial respiration rates while simultaneously inhibiting ATP synthesis, which is critical for understanding mitochondrial diseases and metabolic disorders .
Induction of Apoptosis
Research indicates that CCCP can induce apoptosis in various cell lines by triggering mitochondrial dysfunction. A study on human promyelocytic HL-60 cells demonstrated that treatment with CCCP led to increased caspase-3 activity and typical apoptotic features such as chromatin condensation and formation of apoptotic bodies . This property makes CCCP valuable for studies on cancer therapies and cell death mechanisms.
Inhibition of Efflux Pumps
CCCP has been employed to inhibit efflux pumps in clinical strains of Pseudomonas aeruginosa, enhancing the efficacy of antibiotics against resistant bacterial strains. This application is particularly significant in the field of microbiology and pharmacology, where overcoming drug resistance is a major challenge .
Studies on Cellular Calcium Dynamics
The compound has been used to explore its effects on cellular calcium homeostasis. CCCP influences calcium signaling pathways, which are crucial for numerous cellular functions including muscle contraction, neurotransmitter release, and cell proliferation .
Case Studies
Eigenschaften
CAS-Nummer |
14046-96-9 |
|---|---|
Molekularformel |
C7H7ClN2 |
Molekulargewicht |
154.6 g/mol |
IUPAC-Name |
3-chloro-N-(methylideneamino)aniline |
InChI |
InChI=1S/C7H7ClN2/c1-9-10-7-4-2-3-6(8)5-7/h2-5,10H,1H2 |
InChI-Schlüssel |
JFRBRYMGEMNVME-UHFFFAOYSA-N |
SMILES |
C=NNC1=CC(=CC=C1)Cl |
Kanonische SMILES |
C=NNC1=CC(=CC=C1)Cl |
Key on ui other cas no. |
14046-96-9 |
Synonyme |
carbonyl 3-chlorophenylhydrazone carbonyl cyanide 3-chlorophenylhydrazone carbonyl m-chlorophenylhydrazone CCPHO m-ClCP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















